

ginsenoside Mc CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ginsenoside Mc*

Cat. No.: *B1241296*

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An In-Depth Technical Guide to Ginsenoside Mc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Mc, a minor protopanaxadiol-type saponin, is emerging as a compound of significant interest in the field of pharmacology. Though less abundant than major ginsenosides, it exhibits a range of biological activities with therapeutic potential. This technical guide provides a comprehensive overview of **ginsenoside Mc**, including its fundamental physicochemical properties, detailed experimental protocols for its preparation and biological evaluation, and an exploration of its known mechanisms of action, particularly its cardioprotective effects. The information is presented to support further research and development of **ginsenoside Mc** as a potential therapeutic agent.

Physicochemical Properties

Ginsenoside Mc is a triterpenoid saponin found in plants of the *Panax* genus. Its chemical structure and properties are summarized in the table below.

Property	Value	Citation(s)
CAS Number	175484-06-7	[1]
Molecular Formula	C ₄₁ H ₇₀ O ₁₂	[1]
Molecular Weight	755.0 g/mol (or 754.99 g/mol)	[1]
Type	Protopanaxadiol (PPD) Ginsenoside	

Biological Activities and Mechanism of Action

Ginsenoside Mc has demonstrated notable biological activities, with a primary focus on its cardioprotective effects. Research has also suggested its potential in other therapeutic areas, reflecting the broader pharmacological profile of ginsenosides.

Cardioprotective Effects

Ginsenoside Mc has been shown to protect cardiac cells from injury, particularly under conditions of oxidative stress and ischemia-reperfusion.[2][3]

Mechanism of Action:

The cardioprotective effects of **ginsenoside Mc** are mediated through the activation of key signaling pathways that combat oxidative stress and apoptosis:

- **AMP-Activated Protein Kinase (AMPK) Pathway:** **Ginsenoside Mc** activates AMPK, a central regulator of cellular energy homeostasis.[3] Activated AMPK enhances the expression of antioxidant enzymes such as catalase and superoxide dismutase 2 (SOD2), leading to a reduction in reactive oxygen species (ROS).[3] This, in turn, mitigates oxidative stress-induced apoptosis.[3]
- **JAK2/STAT3 Signaling Pathway:** In the context of myocardial ischemia-reperfusion injury in hyperlipidemic models, **ginsenoside Mc** has been shown to activate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway.[2][4] Activation of this pathway is associated with a reduction in cardiac arrhythmias, oxidative stress, and endoplasmic reticulum stress.[2][4]

Other Potential Activities

While less studied specifically for **ginsenoside Mc**, the broader class of ginsenosides exhibits a wide range of pharmacological activities, suggesting potential avenues for future research on **ginsenoside Mc**:

- **Anti-Cancer Activity:** Many ginsenosides have been reported to inhibit the proliferation of cancer cells and induce apoptosis through various signaling pathways.
- **Neuroprotective Effects:** Ginsenosides have shown promise in protecting neurons from various insults, including oxidative stress and excitotoxicity.
- **Anti-inflammatory Effects:** Ginsenosides can modulate inflammatory responses by regulating the production of inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for the preparation and biological evaluation of **ginsenoside Mc**.

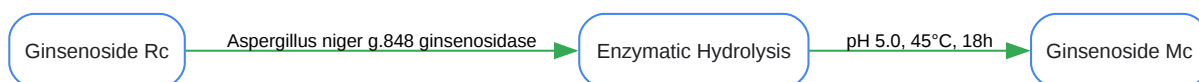
Preparation of Ginsenoside Mc from Ginsenoside Rc

Ginsenoside Mc can be prepared from the more abundant ginsenoside Rc through enzymatic hydrolysis.^{[5][6]}

Methodology:

- **Enzyme Source:** A crude enzyme preparation with ginsenosidase activity from *Aspergillus niger* g.848 can be utilized.^{[5][6]}
- **Substrate:** American ginseng protopanaxadiol (PPD)-ginsenoside mixture (containing ginsenoside Rc) is used as the substrate.^{[5][6]}
- **Reaction Conditions:** The enzymatic reaction is carried out at a substrate concentration of 3% in a pH 5.0 buffer at 45°C for 18 hours.^{[5][6]}
- **Product Isolation:** Following the reaction, the minor ginsenosides, including **ginsenoside Mc**, are isolated and purified using silica gel column chromatography.^{[5][6]}

- Analysis: The identity and purity of the prepared **ginsenoside Mc** are confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]



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Enzymatic preparation of **ginsenoside Mc** from ginsenoside Rc.

In Vitro Evaluation of Cardioprotective Effects in H9c2 Cells

This protocol outlines a representative method for assessing the protective effects of **ginsenoside Mc** against oxidative stress in a cardiomyocyte cell line.

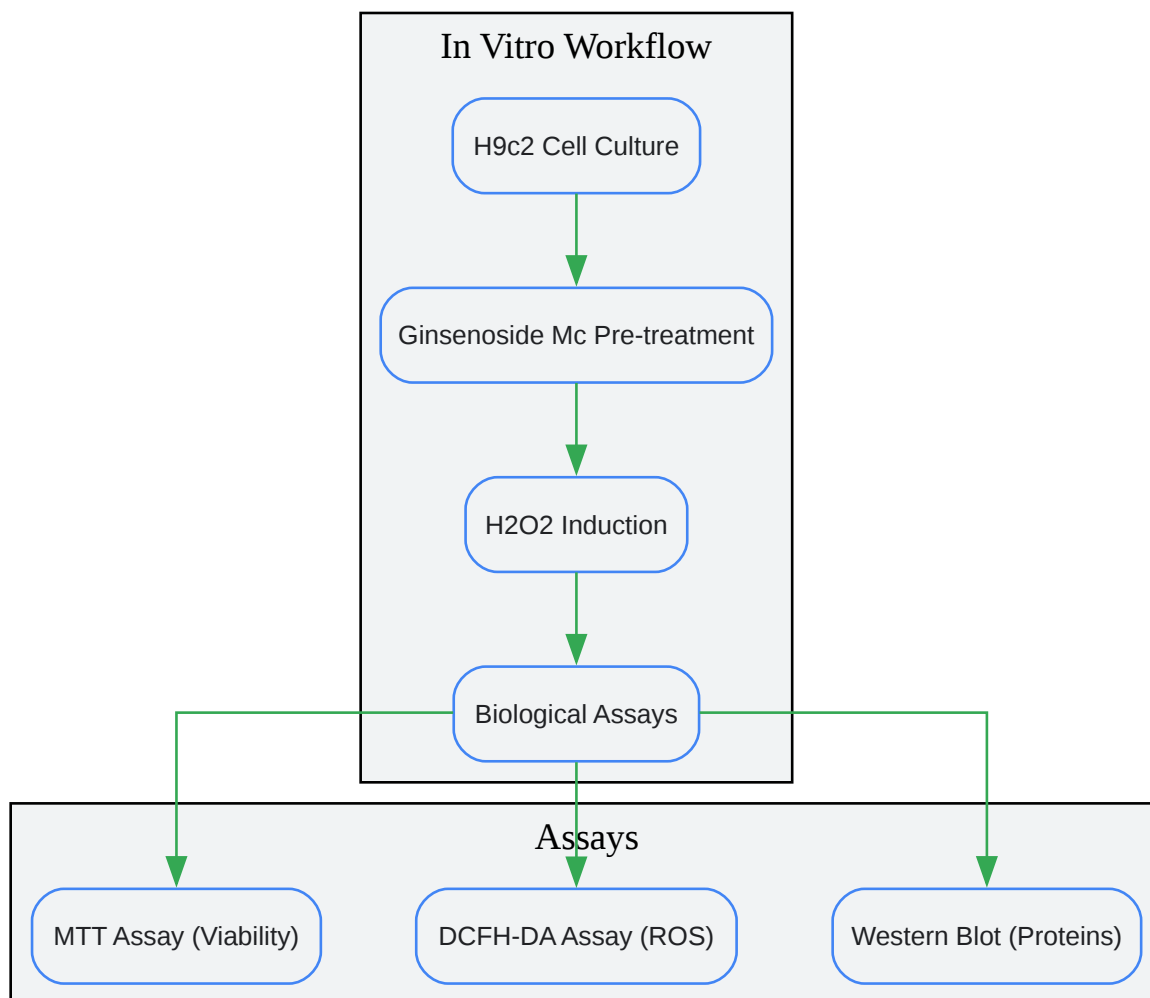
Materials:

- H9c2 rat myocardial cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Ginsenoside Mc**
- Hydrogen peroxide (H₂O₂)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- 2',7'-dichlorofluorescein diacetate (DCFH-DA)
- Antibodies for Western blotting (e.g., anti-phospho-AMPK, anti-AMPK, anti-catalase, anti-SOD2)

Methodology:

- Cell Culture: H9c2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Treatment: Cells are pre-treated with varying concentrations of **ginsenoside Mc** (e.g., 10, 25, 50 µg/mL) for a specified duration (e.g., 24 hours).
- Induction of Oxidative Stress: Following pre-treatment, oxidative stress is induced by exposing the cells to hydrogen peroxide (e.g., 100-200 µM) for a defined period (e.g., 3-6 hours).
- Cell Viability Assay (MTT Assay):
 - After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
 - Cells are incubated for 4 hours at 37°C.
 - The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
- Measurement of Intracellular ROS (DCFH-DA Assay):
 - Treated cells are incubated with DCFH-DA (10 µM) for 30 minutes at 37°C.
 - The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
- Western Blot Analysis:
 - Cell lysates are prepared, and protein concentrations are determined.
 - Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is probed with primary antibodies against phosphorylated AMPK, total AMPK, catalase, and SOD2, followed by incubation with HRP-conjugated secondary antibodies.

- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.



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Workflow for in vitro evaluation of **ginsenoside Mc**.

In Vivo Evaluation in a High-Fat Diet-Induced Hyperlipidemic Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes an in vivo model to assess the cardioprotective effects of **ginsenoside Mc**.^[2]

Animals:

- Male Sprague-Dawley rats

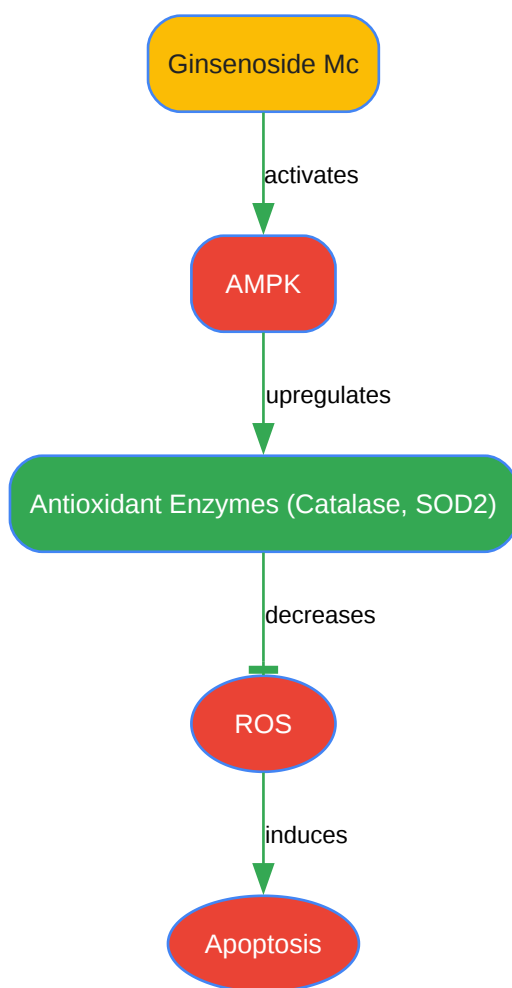
Methodology:

- Induction of Hyperlipidemia: Rats are fed a high-fat diet for 8 weeks to induce hyperlipidemia.
- **Ginsenoside Mc** Administration: A treatment group receives daily intraperitoneal injections of **ginsenoside Mc** (10 mg/kg) for one month prior to the induction of ischemia-reperfusion injury.[\[2\]](#)
- Myocardial Ischemia-Reperfusion (I/R) Injury Model:
 - Rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 35 minutes to induce ischemia.[\[2\]](#)
 - The ligature is then released to allow for 60 minutes of reperfusion.[\[2\]](#)
- Assessment of Cardiac Function: Electrocardiography (ECG) is recorded to evaluate arrhythmias.
- Biochemical Analysis: Blood samples and heart tissues are collected for the analysis of markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase) and endoplasmic reticulum stress (e.g., p-PERK, p-eIF2 α , CHOP).[\[2\]](#)
- Histological Analysis: Heart tissues are stained with hematoxylin and eosin (H&E) to assess morphological changes.

Signaling Pathways

The biological effects of **ginsenoside Mc** are attributed to its modulation of specific intracellular signaling pathways.

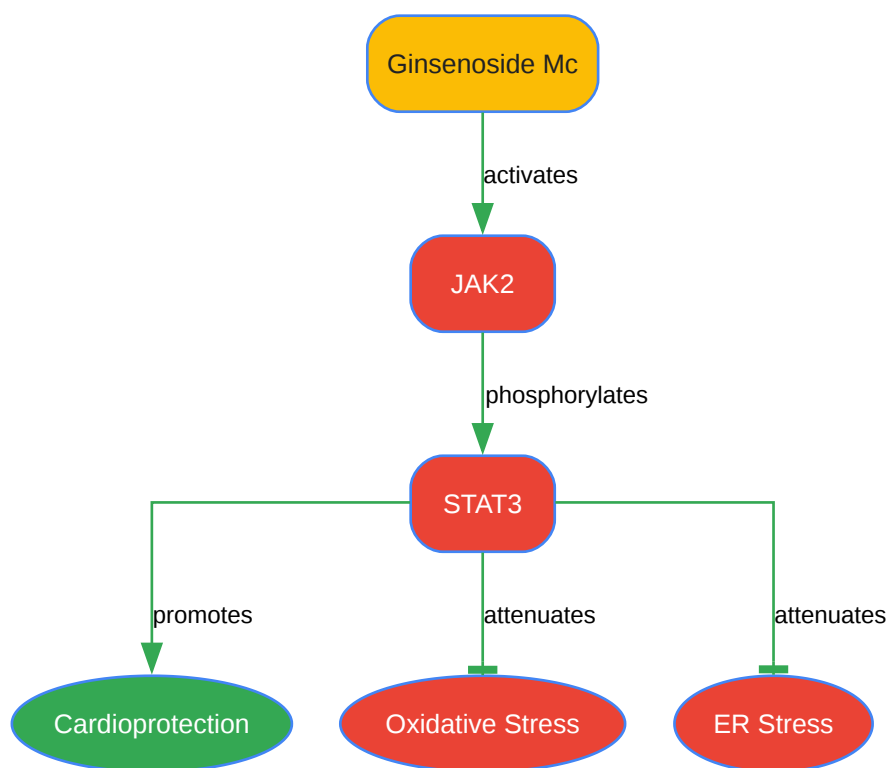
AMPK Signaling Pathway



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AMPK signaling pathway modulated by **ginsenoside Mc**.

JAK2/STAT3 Signaling Pathway



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JAK2/STAT3 signaling pathway modulated by **ginsenoside Mc**.

Conclusion

Ginsenoside Mc is a promising natural compound with significant cardioprotective properties. Its ability to activate the AMPK and JAK2/STAT3 signaling pathways highlights its potential for mitigating oxidative stress and ischemia-reperfusion injury. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic applications of **ginsenoside Mc**, not only in cardiovascular diseases but also in other areas where its biological activities may be beneficial. Continued investigation is warranted to fully elucidate its pharmacological profile and translate these preclinical findings into clinical applications.

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- To cite this document: BenchChem. [ginsenoside Mc CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241296#ginsenoside-mc-cas-number-and-molecular-weight]

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